Allyl stearate
Overview
Description
Allyl stearate is an organic compound that belongs to the ester family. It is formed by the esterification of stearic acid, a long-chain fatty acid, with allyl alcohol. The compound is characterized by its unique structure, which includes an allyl group (−CH2−CH=CH2) attached to the stearate moiety. This structure imparts specific chemical properties and reactivity to this compound, making it useful in various industrial and scientific applications.
Mechanism of Action
Target of Action
Allyl stearate is a derivative of the allyl group, which is a substituent with the structural formula −CH2−HC=CH2 Related compounds such as allyl isothiocyanate have been shown to target multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Mode of Action
Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive . This reactivity allows allyl compounds to undergo various chemical reactions, potentially leading to changes in their targets.
Biochemical Pathways
Related compounds such as allyl isothiocyanate have been shown to modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . These pathways play crucial roles in various biological processes, including cell growth, differentiation, and response to stress.
Pharmacokinetics
It’s important to note that the bioavailability and pharmacokinetics of a compound can significantly impact its therapeutic efficacy .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the reactivity of the allyl group suggests that the presence of certain reactants in the environment could affect the action of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl stearate can be synthesized through the esterification reaction between stearic acid and allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where stearic acid and allyl alcohol are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Allyl stearate undergoes various chemical reactions, including:
Oxidation: The allyl group in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl group to saturated hydrocarbons.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the allyl group.
Substitution: Nucleophiles such as halides or amines can react with the allyl group under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and carbonyl compounds.
Reduction: Saturated esters and hydrocarbons.
Substitution: Allyl-substituted derivatives with various functional groups.
Scientific Research Applications
Allyl stearate finds applications in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its film-forming and stabilizing properties.
Comparison with Similar Compounds
Similar Compounds
Allyl acetate: An ester formed from acetic acid and allyl alcohol, used in organic synthesis.
Allyl benzoate: An ester of benzoic acid and allyl alcohol, known for its fragrance properties.
Allyl chloride: An allyl halide used as an intermediate in the synthesis of various organic compounds.
Uniqueness of Allyl Stearate
This compound is unique due to its long-chain fatty acid component, which imparts specific physical and chemical properties, such as hydrophobicity and film-forming ability. These properties make it particularly useful in applications requiring long-chain esters, such as in the formulation of cosmetics and lubricants.
Properties
IUPAC Name |
prop-2-enyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4H,2-3,5-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIWDZYMSZAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212055 | |
Record name | Allyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-31-2 | |
Record name | Allyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6289-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201TK826D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does allyl stearate behave during polymerization compared to other fatty acid vinyl monomers?
A1: this compound exhibits unique behavior during polymerization compared to other fatty acid vinyl monomers. When copolymerized with vinyl stearate, monomers like stearyl acrylate and stearyl methacrylate yield copolymers with significantly higher inherent viscosities. In contrast, this compound, alongside stearyl vinyl ether, results in copolymers with much lower inherent viscosities than the vinyl stearate homopolymer []. This suggests that the structure of this compound influences its reactivity and the resulting polymer chain length.
Q2: What is the impact of this compound on the properties of allyl resins during polymerization?
A2: Incorporating this compound as a modifier in diallyl phthalate (D.A.P.) polymerization significantly impacts the resulting resin's properties. Specifically, increasing the this compound content (up to 9% by volume) leads to a considerable decrease in volume contraction during D.A.P. polymerization []. This suggests that this compound acts as a reactive diluent, influencing the crosslinking density and ultimately the physical properties of the final allyl resin.
Q3: How does the presence of this compound affect the conversion rates of other monomers during copolymerization?
A3: The presence of this compound can impact the conversion rates of other monomers during copolymerization. When copolymerized with diallyl phthalate (D.A.P.), replacing triallyl citrate (T.A.C.) with this compound leads to a decrease in the overall percentage conversion []. This suggests that this compound may have a lower reactivity compared to T.A.C. in this specific copolymerization system, ultimately influencing the final polymer composition and properties.
Q4: Can this compound be metabolized in living organisms, and if so, what are the identified metabolites?
A4: Research shows that this compound is metabolized in rats. Following administration, one identified metabolite is 3-hydroxypropylmercapturic acid, found in both urine and bile []. This finding highlights the metabolic pathway of this compound involving oxidation and subsequent conjugation with glutathione, leading to the excretion of mercapturic acid conjugates.
Q5: What are the implications of identifying 3-hydroxypropylmercapturic acid as a metabolite of this compound?
A5: Identifying 3-hydroxypropylmercapturic acid as a metabolite of this compound provides valuable insights into the compound's biotransformation []. This finding indicates that this compound likely undergoes metabolic activation, potentially leading to the formation of reactive intermediates. The detection of this metabolite warrants further investigation into the potential toxicological implications and long-term effects of this compound exposure.
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